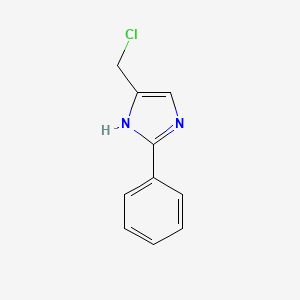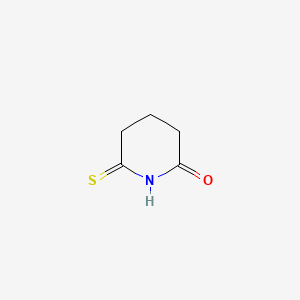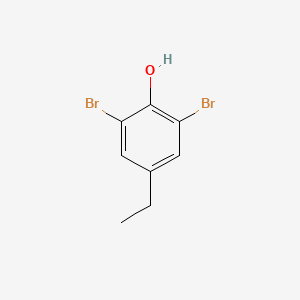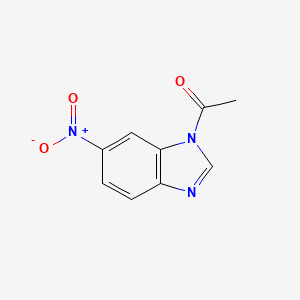
5-(Chloromethyl)-2-phenyl-1H-imidazole
Vue d'ensemble
Description
“5-(Chloromethyl)-2-phenyl-1H-imidazole” likely refers to a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, a phenyl group (a ring of six carbon atoms, akin to benzene), and a chloromethyl group (a carbon atom bound to a chlorine atom and two hydrogen atoms) .
Synthesis Analysis
While specific synthesis methods for “5-(Chloromethyl)-2-phenyl-1H-imidazole” are not available, chloromethyl groups can be introduced into aromatic compounds through a process known as chloromethylation . This process typically involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, often catalyzed by Lewis acids such as zinc chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “5-(Chloromethyl)-2-phenyl-1H-imidazole”, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Chemical Reactions and Properties
Chemical Reactivity and Compound Formation : Studies have shown that imidazole compounds can undergo various chemical reactions. For instance, the displacement of chlorine from certain derivatives does not lead to carbon-carbon bond formation but involves nitrogen attack, leading to new compound formations (Bish & Jones, 1984).
Photophysical and Electrochemical Properties : Research on phenyl-imidazole-based ligands has revealed their use in heteroleptic bis-cyclometalated iridium complexes. Altering the substitution patterns on these ligands can significantly change the photophysical and electrochemical properties of the complexes (Baranoff et al., 2011).
Biological Applications and Drug Development
Antimicrobial Activity : Some imidazole derivatives have been shown to exhibit antimicrobial activities. For example, certain novel imidazole derivatives demonstrate inhibitory activity against bacterial strains, both in gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents (Smitha et al., 2018).
Potential in Antitumor Drugs : Pyrrole-imidazole polyamides have been designed to target specific DNA sequences, showing potential as antitumor drugs. They demonstrate cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Sasaki et al., 2006).
Material Science and Catalysis
Catalytic Applications : Imidazole derivatives have been used in catalysis. For example, manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) has been shown to be an efficient, stable, and reusable catalyst in the oxidation of hydrocarbons (Zadehahmadi et al., 2014).
- provide insights into the coplanar arrangement of certain rings in the compound, contributing to the understanding of their molecular structures (Shraddha et al., 2020).
Spectroscopy and Analysis
- Spectroscopic Analysis : Imidazole derivatives have been characterized using various spectroscopic methods like IR, FT-Raman, and NMR. These techniques help in understanding the reactive properties and potential applications of these compounds in different fields (Thomas et al., 2018).
Miscellaneous Applications
Photochromic Behavior and Magnetic Relaxation : Some imidazole derivatives exhibit multifunctional properties, including photochromic behavior and slow magnetic relaxation. These properties are influenced by various substituents, making them interesting for research in materials science and photophysics (Cao et al., 2015).
Corrosion Inhibition : Imidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies have shown that certain derivatives, particularly those with hydroxyl groups, can significantly inhibit corrosion in acidic solutions, suggesting their use in industrial applications (Prashanth et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-2-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQOQOKFYLZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434482 | |
| Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-phenyl-1H-imidazole | |
CAS RN |
57118-89-5 | |
| Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide](/img/structure/B3353913.png)


![1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole](/img/structure/B3353937.png)
![Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-](/img/structure/B3353951.png)

![2-Chloro-6-ethylimidazo[1,2-B]pyridazine](/img/structure/B3353968.png)
![4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-](/img/structure/B3353976.png)
![3-Hydroxy-2,3-dimethyl-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B3353984.png)
![2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol](/img/structure/B3353993.png)
![Octahydro-1H-pyrrolo[1,2-a]azepine](/img/structure/B3354000.png)


